molecular formula C10H6F4N2O2 B12766246 Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- CAS No. 92668-61-6

Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-

Cat. No.: B12766246
CAS No.: 92668-61-6
M. Wt: 262.16 g/mol
InChI Key: GOVWGNBMVWHZIZ-UHFFFAOYSA-N
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Description

Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- is a chemical compound that belongs to the hydantoin family. Hydantoins are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This particular compound is notable for its substitution with a tetrafluoro-m-tolyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- typically involves the Bucherer-Bergs hydantoin synthesis. This method includes the reaction of an aldehyde or ketone with ammonium carbonate and potassium cyanide to form the hydantoin ring. The specific substitution with the tetrafluoro-m-tolyl group can be achieved through oxidative N-arylation with 4-iodo-1-nitro-2-(trifluoromethyl) benzene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydantoin derivatives.

    Substitution: The tetrafluoro-m-tolyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydantoin derivatives with altered functional groups.

Scientific Research Applications

Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Hydantoin, 3-(4-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-5,5-diethyl-
  • 5,5-dimethyl-3-(alpha,alpha,alpha,4-tetrafluoro-3-tolyl)hydantoin

Uniqueness

Hydantoin, 3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

92668-61-6

Molecular Formula

C10H6F4N2O2

Molecular Weight

262.16 g/mol

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H6F4N2O2/c11-7-2-1-5(3-6(7)10(12,13)14)16-8(17)4-15-9(16)18/h1-3H,4H2,(H,15,18)

InChI Key

GOVWGNBMVWHZIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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